(-)-Isodihydrocarveol
Description
(-)-Isodihydrocarveol (CAS 18675-35-9) is a monoterpene alcohol derived from the reduction of isodihydrocarvone, a saturated ketone in the p-menthane family. Its structure is characterized by a cyclohexanol backbone with methyl and isopropenyl substituents, and its stereochemistry is defined as (1R,2R,5S) . This compound occurs naturally as a minor constituent in essential oils of plants such as Anethum graveolens (dill) and Foeniculum vulgare (fennel), where it contributes to flavor and aroma profiles . It is also detected in processed fruit juices at higher concentrations (up to 25.67%), likely due to enzymatic or thermal transformations during processing .
This compound is synthesized via microbial biotransformation of carvone or dihydrocarvone by fungi such as Fusarium sulphureum and Trichoderma pseudokoningii .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
KRCZYMFUWVJCLI-KXUCPTDWSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C[C@H]1O)C(=C)C |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
(-)-Isodihydrocarveol belongs to a group of dihydrocarveols and carveols with shared molecular formulas (C₁₀H₁₈O) but distinct stereochemical configurations:
| Compound | Stereochemistry | Key Structural Feature |
|---|---|---|
| This compound | (1R,2R,5S) | Cyclohexanol with isopropenyl at C5 |
| (+)-Neoisodihydrocarveol | (1S,2R,4R) | Epimeric configuration at C1 and C4 |
| Dihydrocarveol | (1S,4S) or (1R,4R) | Lacks isopropenyl group at C5 |
| Carveol | Unsaturated cyclohexenol | Contains a double bond at C8 |
These stereochemical differences influence physical properties (e.g., boiling point, solubility) and biological activities. For example, this compound is more thermally stable than carveol due to saturation of the cyclohexane ring .
Natural Occurrence and Abundance
This compound is typically a trace component (<1%) in essential oils but shows variability across sources:
In contrast, neodihydrocarveol and dihydrocarveol are even less abundant (<0.5%) in dill seed oil .
Regulatory Status
This compound is recognized in regulatory frameworks (e.g., Swiss Aromenverordnung) for use in food and cosmetics, whereas neodihydrocarveol lacks explicit regulatory mentions .
Key Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | Neodihydrocarveol | Dihydrocarveol |
|---|---|---|---|
| CAS Number | 18675-35-9 | 18675-33-7 | 619-01-2 |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| Boiling Point | 230–232°C (estimated) | 225–227°C | 220–222°C |
| Log P (Octanol-Water) | 2.85 | 2.78 | 2.80 |
Table 2: Microbial Transformation Pathways
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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